4-Iodo-6-oxabicyclo[3.2.1]octane, also known as 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, is a bicyclic organic compound with the molecular formula CHIO. This compound features a unique structure characterized by the presence of an iodine atom and an oxabicyclo framework, which significantly influences its chemical behavior and reactivity. The compound is classified under halogenated bicyclic compounds, which are of interest in various fields, including organic synthesis and medicinal chemistry.
The synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octane typically involves the iodination of a precursor compound, such as 6-oxabicyclo[3.2.1]octan-7-one. One common synthetic route includes the reaction of 6-oxabicyclo[3.2.1]octan-7-one with iodine in the presence of an oxidizing agent, often conducted in an organic solvent like dichloromethane at temperatures ranging from 0 to 25 degrees Celsius.
In industrial settings, large-scale production may utilize continuous flow reactors to enhance yield and maintain consistent quality. These systems allow for precise control over reaction parameters such as temperature, pressure, and reagent concentrations, which are critical for optimizing the iodination process.
The molecular structure of 4-Iodo-6-oxabicyclo[3.2.1]octane consists of a bicyclic framework with an iodine substituent at the 4-position and an oxabicyclic structure that includes an ether oxygen atom. This configuration contributes to its rigidity and spatial orientation, essential for its biological interactions.
The compound has a molecular weight of approximately 248.06 g/mol and a CAS number of 76140-13-1. Its structural integrity can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the arrangement of atoms within the molecule.
4-Iodo-6-oxabicyclo[3.2.1]octane is capable of undergoing several chemical reactions:
These reactions are often facilitated under specific conditions that optimize reactivity, such as using appropriate solvents and catalysts to enhance yields.
The mechanism of action for 4-Iodo-6-oxabicyclo[3.2.1]octane primarily involves its interaction with biological targets through halogen bonding facilitated by the iodine atom. This interaction enhances the compound's binding affinity to various enzymes and receptors due to the structural rigidity provided by the bicyclic framework. The oxabicyclo structure allows for precise spatial orientation during these interactions, making it a valuable component in medicinal chemistry research.
4-Iodo-6-oxabicyclo[3.2.1]octane is typically a solid at room temperature with specific melting and boiling points that can be determined through thermal analysis methods.
The compound exhibits notable chemical properties such as:
Relevant data regarding its stability under various conditions can be assessed through controlled experiments that measure degradation rates or reactivity under different pH levels or temperatures.
4-Iodo-6-oxabicyclo[3.2.1]octane has several significant applications in scientific research:
Enantioselective synthesis of the 6-oxabicyclo[3.2.1]octane scaffold relies on stereocontrolled ring-forming techniques. Bifunctional organocatalysts derived from BINOL scaffolds enable asymmetric iodolactonization of cis-cyclohex-3-ene-1-carboxylic acid precursors. These catalysts activate substrates through hydrogen bonding, achieving >90% ee in 5-exo or 6-exo cyclizations to form the bicyclic core with defined stereocenters [9]. For example, Martin's group demonstrated that thiourea-based catalysts control iodide delivery in iodolactonizations, establishing the C4 stereocenter during ring closure .
Complementary transition metal-mediated strategies employ rhodium(II) carboxylates to generate carbenoid intermediates from vinyldiazomethanes, facilitating stereoselective [3 + 4] annulations with furans. This method yields iodinated oxabicyclo frameworks with 82–95% diastereomeric excess (de) but requires stringent anhydrous conditions [9].
Table 1: Enantioselective Methods for Oxabicyclo[3.2.1]octane Synthesis
Method | Catalyst System | Key Stereochemical Outcome | Yield Range |
---|---|---|---|
Organocatalytic Iodolactonization | BINOL-thiourea | >90% ee (C4 stereocenter) | 75–88% |
Rh(II)-Catalyzed Annulation | Rhodium prolinate | 82–95% de | 70–92% |
Epoxide Opening | BF₃·Et₂O | Regioselective trans-diaxial product | 62–78% |
Iodination strategies for 6-oxabicyclo[3.2.1]octan-7-one derivatives prioritize regio- and stereoselective C–I bond formation. Iodolactonization remains the most direct method, where N-iodosuccinimide (NIS) and electrophilic iodine sources cyclize unsaturated carboxylic acids. Lewis acid additives (e.g., BF₃·Et₂O) enhance regioselectivity by polarizing the alkene moiety, directing anti addition to form the iodonium intermediate. This approach favors the exo-iodo configuration due to steric constraints imposed by the bicyclic skeleton [5] .
Halogen bond donors (e.g., iodoimidazolium salts) catalyze enantioselective iodocyclizations by activating NIS through I···N interactions. Urea-based catalysts further modulate iodine electrophilicity, enabling kinetic resolution of racemic substrates during lactonization [9].
Table 2: Iodination Reagents and Selectivity Outcomes
Reagent System | Substrate | Regioselectivity | Stereoselectivity |
---|---|---|---|
NIS/BF₃·Et₂O | Cyclohex-3-ene-1-carboxylic acid | >95% exo | anti addition |
NIS/Urea Derivative | Z-Alkenoic acids | 5-exo:6-exo = 9:1 | 88% ee |
I₂/AgOAc (redox system) | Bicyclic alkenes | endo preference | Moderate de |
The rac-(1R,4R,5R)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one isomer requires resolution for pharmaceutical applications like edoxaban synthesis. Chiral chromatography using polysaccharide-based stationary phases (e.g., Chiralpak® AD-H) separates diastereomers derived from chiral auxiliaries. For instance, diastereomeric esters formed with (1R)-(−)-10-camphorsulfonyl chloride resolve with dr > 98:2 [4] [10].
Enzymatic resolution employs lipases (e.g., Candida antarctica Lipase B) to selectively acylate the (1S,4S,5S) enantiomer of racemic alcohols obtained via lactone reduction. This achieves 45–50% yield and >99% ee for the unreacted enantiomer [10].
Table 3: Stereochemical Resolution Techniques
Method | Conditions | Efficiency | Application Example |
---|---|---|---|
Chiral HPLC | Chiralpak® AD-H/Hexane:iPrOH | dr > 98:2 | Isolation of (1S,4S,5S) isomer |
Enzymatic Hydrolysis | CALB/Triethylamine | 45–50% yield, >99% ee | Edoxaban precursor |
Diastereomeric Recrystallization | Camphorsulfonyl chloride adduct | 80% recovery | Intermediate purification |
Solution-phase synthesis dominates 4-iodo-6-oxabicyclo[3.2.1]octan-7-one production due to scalability and direct reaction control. Key steps like iodolactonization or NBS bromination (followed by Finkelstein halogen exchange) proceed optimally in dichloromethane or toluene at −78°C to 25°C. Yields reach 70–85% with high stereoselectivity when using calcium oxide bases to neutralize HBr byproducts [5] [6].
Solid-phase approaches remain limited due to the bicyclic scaffold's conformational rigidity. Attempts using Wang resin-bound cyclohexene carboxylates show <30% lactonization efficiency, attributed to steric hindrance impeding intramolecular cyclization. However, solid-phase extraction (SPE) aids purification post-solution synthesis, removing succinimide byproducts via aminopropyl silica [7].
Table 4: Solution-Phase vs. Solid-Phase Synthesis
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Typical Yield | 70–85% | <30% |
Stereocontrol | High (de > 95%) | Unreported |
Scalability | Kilogram-scale demonstrated | Milligram-scale only |
Key Advantage | Optimized temperature control | Simplified purification |
Primary Limitation | Solvent waste | Low cyclization efficiency |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1